![molecular formula C15H13N3O3S B228439 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B228439.png)
3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound may inhibit the growth of plant pathogens by disrupting their cell membranes.
Biochemical and physiological effects:
Studies have shown that 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol can cause changes in the levels of certain enzymes and proteins in cells. It has also been found to have an effect on the expression of certain genes. In addition, the compound has been shown to have an effect on various physiological processes such as cell proliferation, migration, and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations is that it can be difficult to synthesize, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to study its potential as a fungicide for use in agriculture. Additionally, further research can be conducted to explore its potential use as a dye and as a corrosion inhibitor in industry.
Synthesemethoden
The synthesis of 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol can be achieved using different methods. One of the most common methods involves the reaction of 2-methyl-3-(phenylamino)benzoic acid with thionyl chloride to form 2-methyl-3-(phenylamino)benzoyl chloride. This compound is then reacted with 2-amino-1,3-benzothiazole to form the desired product.
Wissenschaftliche Forschungsanwendungen
3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol has been extensively studied for its potential applications in various fields. In medicine, it has been found to possess anti-cancer properties and has been investigated as a potential drug candidate for the treatment of various types of cancer. In agriculture, it has been studied for its ability to inhibit the growth of certain plant pathogens, making it a potential candidate for use as a fungicide. In industry, it has been investigated for its potential use as a dye and as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C15H13N3O3S |
|---|---|
Molekulargewicht |
315.3 g/mol |
IUPAC-Name |
3-[(E)-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylhydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C15H13N3O3S/c1-18(16-10-11-5-4-6-12(19)9-11)15-13-7-2-3-8-14(13)22(20,21)17-15/h2-10,19H,1H3/b16-10+ |
InChI-Schlüssel |
VYFMPHOZUAFBIC-MHWRWJLKSA-N |
Isomerische SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=CC=C3)O |
SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)O |
Kanonische SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-furoyl)-3-hydroxy-5-{4-nitrophenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B228356.png)



![2-[2-(4-hydroxyanilino)-4-oxo-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B228392.png)
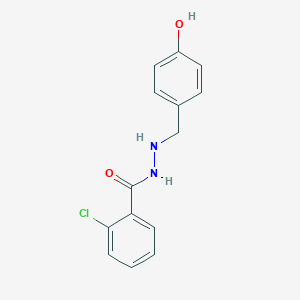
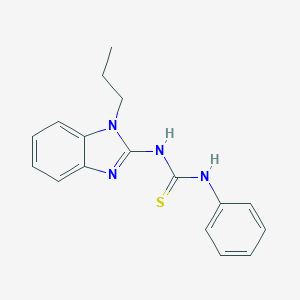
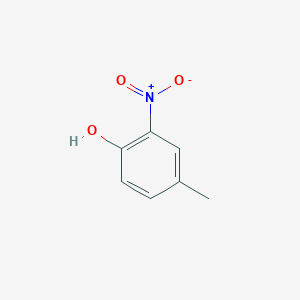
![N-[4-acetyl-5-methyl-5-(2-naphthyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228404.png)
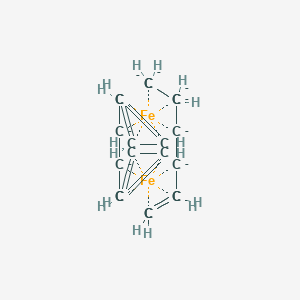
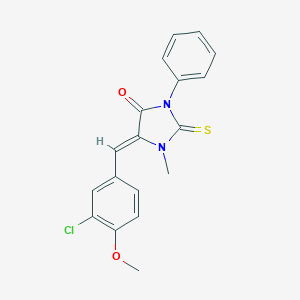
![5-[4-({3-Nitrobenzyl}oxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B228418.png)

![Methyl 4-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzoate](/img/structure/B228423.png)